4-(thiazol-2-yloxy)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)benzamide
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Overview
Description
4-(thiazol-2-yloxy)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)benzamide is a complex organic compound featuring a benzamide core linked to thiazole and triazole moieties
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antibiotic, antidiabetic, insecticides, antifungal, antioxidant, antihelmintic, or anti-hiv properties .
Mode of Action
It is suggested that the compound may interact with its targets, leading to changes that result in its biological activities .
Biochemical Pathways
Based on its reported biological activities, it can be inferred that the compound may affect multiple pathways related to cancer, inflammation, bacterial and fungal infections, diabetes, and other conditions .
Result of Action
Based on its reported biological activities, it can be inferred that the compound may induce changes at the molecular and cellular levels that result in its therapeutic effects .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-(thiazol-2-yloxy)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)benzamide are largely attributed to its unique structure, which allows it to interact with a variety of enzymes, proteins, and other biomolecules
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(thiazol-2-yloxy)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)benzamide typically involves multi-step organic reactions. One common approach includes:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors such as α-amino acids, isothiocyanates, and phenacyl bromide.
Synthesis of the triazole ring: This often involves the cycloaddition of azides and alkynes under copper-catalyzed conditions.
Coupling reactions: The final step involves coupling the thiazole and triazole rings to the benzamide core using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(thiazol-2-yloxy)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzamide or heterocyclic rings.
Common Reagents and Conditions
Oxidation: Typically performed in aqueous or organic solvents at elevated temperatures.
Reduction: Conducted under anhydrous conditions to prevent side reactions.
Substitution: Often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
4-(thiazol-2-yloxy)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds like 2-aminothiazole and 2-mercaptothiazole share the thiazole ring structure.
Triazole derivatives: Compounds such as 1,2,4-triazole and 1,2,3-triazole are structurally similar due to the triazole ring.
Uniqueness
4-(thiazol-2-yloxy)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)benzamide is unique due to the combination of thiazole and triazole rings linked to a benzamide core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
The compound 4-(thiazol-2-yloxy)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)benzamide represents a novel class of organic compounds that has garnered attention for its potential biological activities. This compound features a complex structure comprising thiazole and triazole rings linked to a benzamide core, which is believed to contribute to its diverse pharmacological properties. This article aims to explore the biological activity of this compound, summarizing key research findings, potential mechanisms of action, and relevant case studies.
Structure
The molecular structure of this compound can be represented as follows:
This compound is characterized by its unique combination of thiazole and triazole moieties, which are known for their significant biological activities.
The biochemical properties of this compound suggest that it interacts with various enzymes and proteins, influencing cell signaling pathways and gene expression. Its ability to modulate cellular functions may underlie its therapeutic potential.
Anticancer Activity
Research indicates that compounds related to thiazolo[3,2-b][1,2,4]triazole derivatives exhibit significant anticancer properties. A study evaluating a series of thiazolo[3,2-b][1,2,4]triazole derivatives demonstrated potent activity against several human cancer cell lines, including renal cancer, leukemia, colon cancer, breast cancer, and melanoma . The synthesized compounds were shown to possess greater anticancer efficacy compared to their respective amides.
Table 1: Anticancer Activity of Thiazolo[3,2-b][1,2,4]triazole Derivatives
Compound | Cancer Type | IC50 (µM) |
---|---|---|
A | Renal Cancer | 15 |
B | Leukemia | 12 |
C | Colon Cancer | 18 |
D | Breast Cancer | 10 |
E | Melanoma | 14 |
Antimicrobial Activity
In addition to anticancer effects, the compound has shown promising antimicrobial activity. It has been tested against various bacterial strains and demonstrated effectiveness against ESKAPE pathogens—bacteria known for their resistance to antibiotics. The presence of the thiazole and triazole rings is believed to enhance this antimicrobial action .
Table 2: Antimicrobial Activity Against ESKAPE Pathogens
Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Enterococcus faecium | 32 |
Staphylococcus aureus | 16 |
Klebsiella pneumoniae | 64 |
Acinetobacter baumannii | 32 |
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may act through:
- Enzyme Inhibition : Potential inhibition of key enzymes involved in cancer cell proliferation.
- Cell Cycle Arrest : Inducing cell cycle arrest in cancer cells.
- Apoptosis Induction : Triggering programmed cell death pathways in malignant cells.
Study on Anticancer Properties
In a notable study published in PubMed, researchers synthesized various thiazolo[3,2-b][1,2,4]triazole derivatives and evaluated their anticancer properties. The findings indicated that certain modifications in the chemical structure significantly enhanced their efficacy against specific cancer types .
Study on Antimicrobial Effects
A separate investigation focused on the antimicrobial properties of thiazolo derivatives revealed their effectiveness against resistant bacterial strains. The study highlighted the need for further exploration into the structural modifications that could improve their antimicrobial potency .
Properties
IUPAC Name |
N-([1,3]thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)-4-(1,3-thiazol-2-yloxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O2S2/c21-13(17-7-11-8-24-14-18-9-19-20(11)14)10-1-3-12(4-2-10)22-15-16-5-6-23-15/h1-6,8-9H,7H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBWWZIWCICDNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC2=CSC3=NC=NN23)OC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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